N-mesityl-2-(methylamino)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-8-5-9(2)12(10(3)6-8)14-11(15)7-13-4;/h5-6,13H,7H2,1-4H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUZJBFLAKYJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for N-Mesityl-2-(methylamino)acetamide Hydrochloride
Tert-Butoxycarbonyl (Boc) Protection Strategy
The most well-documented method, described in Chinese patent CN102351733A, utilizes Boc protection to prevent undesired side reactions during amidation.
Step 1: Amino Protection of Glycine Methyl Ester
Glycine methyl ester hydrochloride reacts with tert-butyl dicarbonate (Boc anhydride) in dichloromethane under alkaline conditions (15% aqueous Na2CO3) at 0–2°C. This step achieves 96.2% yield of Boc-glycine methyl ester, as confirmed by GC purity (98.8%).
Key Parameters:
| Parameter | Value |
|---|---|
| Molar ratio (glycine:Boc) | 1:1.0 |
| Solvent | Dichloromethane (5 mL/g) |
| Reaction time | 2 hours |
¹H NMR (300 MHz, CDCl3) data: δ 1.38 (t-Bu CH3), δ 3.68 (ester CH3), δ 3.90 (methylene CH2).
Step 2: Amidation with N,N-Dimethylaniline
Boc-glycine methyl ester undergoes pressure-mediated amidation (0.1–1.0 MPa) with excess N,N-dimethylaniline (10 eq) in methyl tert-butyl ether (MTBE) at 30°C for 24 hours. This yields N,N-dimethyl-Boc-glycinamide (91.2% yield, 98.6% purity).
Critical Considerations:
- Solvent polarity directly impacts reaction kinetics, with ethers preferred over hydrocarbons.
- Pressure control minimizes byproduct formation from volatile amines.
Step 3: Deprotection and Hydrochloride Formation
The Boc group is removed using 34% HCl in ethanol/ethyl acetate (4 eq acid) at 40°C, followed by crystallization to isolate the hydrochloride salt (90.5% yield, 99.0% purity).
Characterization Data:
¹H NMR (300 MHz, CDCl3): δ 2.90 (N–CH3), δ 3.54 (CH2), δ 5.12 (NH2).
Alternative Synthetic Approaches
Electrochemical Amination
Russian patent RU2582126C1 describes electrolysis methods for acridinium salt synthesis, suggesting potential adaptations for acetamide derivatives. However, current efficiency (<65%) and electrode fouling issues limit industrial adoption.
Direct Mesitylation Techniques
A ChemSrc entry (CAS 68014-58-4) outlines N-mesitylation of 2,6-dimethylaniline using Pd catalysts. While theoretically applicable, this method shows poor regioselectivity (<73% yield) for target acetamides.
Analytical Characterization
Industrial-Scale Optimization
Pharmacological and Industrial Applications
Coordination Chemistry
The mesityl group enhances steric bulk, making the compound suitable for stabilizing low-coordination metal complexes.
Chemical Reactions Analysis
N-mesityl-2-(methylamino)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the mesityl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-mesityl-2-(methylamino)acetic acid, while reduction could produce N-mesityl-2-(methylamino)ethanol .
Scientific Research Applications
N-mesityl-2-(methylamino)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-mesityl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The mesityl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical features of N-mesityl-2-(methylamino)acetamide hydrochloride and analogous compounds:
Pharmacological and Functional Comparisons
- Alpha-Synuclein Disaggregation: this compound shares functional similarities with CNS-11 and CNS-11g, which demonstrate efficacy in reducing insoluble alpha-synuclein aggregates by 40–60% in vitro . However, the mesityl group in the target compound may enhance metabolic stability compared to CNS-11’s phthalazinone moiety.
- Bioavailability and CNS Penetration: Compounds like N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride and the target compound exhibit optimized physicochemical profiles (low rotatable bonds, minimal H-bond donors) for CNS penetration. In contrast, bulkier derivatives such as N-(naphthalen-1-yl)-2-(methylamino)acetamide hydrochloride (C₁₃H₁₅ClN₂O, 250.73 g/mol) show reduced solubility due to aromatic stacking.
- Toxicity and Handling: Safety data for analogs like N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride (C₁₁H₁₃ClN₂O, 224.69 g/mol) highlight irritant properties, while others (e.g., N-cyclohexyl derivatives ) require precautions due to steric hindrance affecting metabolic pathways.
Key Research Findings
- Neuroprotective Potential: The target compound’s mesityl group provides superior hydrophobic interactions in protein binding compared to phenyl or isopropyl substituents, as seen in 2-(methylamino)-N-(4-methylphenyl)acetamide (C₁₀H₁₄N₂O, 178.24 g/mol) .
- Electron-Withdrawing Effects: Fluorinated analogs like N-methyl-2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (C₆H₁₂F₃N₂O·HCl) exhibit enhanced electronic interactions but reduced bioavailability due to higher polarity.
Biological Activity
N-mesityl-2-(methylamino)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and interactions with neurotransmitter systems. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its mesityl group, which enhances its lipophilicity, potentially facilitating its ability to cross the blood-brain barrier (BBB). The compound's molecular formula is , and it has been noted for its moderate toxicity in laboratory settings, particularly as an irritant when administered subcutaneously.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments have demonstrated that the compound can mitigate oxidative stress-induced neuronal damage. For instance, a related compound, WN1316, which shares structural similarities, has shown significant protective effects against oxidative stress in neuronal cell lines. This suggests that this compound may exhibit similar properties .
Interaction with Neurotransmitter Systems
The biological activity of this compound may be linked to its interaction with various neurotransmitter receptors. Preliminary studies indicate that it could bind to receptors involved in neurotransmission, influencing pathways associated with mood regulation and cognitive functions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. The presence of the mesityl group is believed to enhance receptor binding affinity and selectivity. Comparative analysis with similar compounds reveals variations in receptor interactions:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methyl-2-methylamino-N-phenyl-acetamide hydrochloride | C12H18ClN3O | Different receptor affinities; used in pain management |
| N-Methyl-2-aminoindane Hydrochloride | C10H13ClN | Smaller structure; potential psychoactive properties |
| N-Methyl-2-(methylsulfonyl)acetamide | C4H9NO3S | Contains a sulfonyl group; different pharmacological profile |
This table illustrates how variations in chemical structure can lead to differing biological activities and therapeutic potentials.
Case Studies
- Neuroprotection in ALS Models : A notable study involving WN1316 (a derivative of N-mesityl compounds) demonstrated that administration of the compound significantly improved motor function and reduced neurodegeneration in amyotrophic lateral sclerosis (ALS) mouse models. The treatment resulted in sustained motor functions and prolonged survival intervals post-onset .
- Oxidative Stress Mitigation : In vitro experiments using differentiated SH-SY5Y cells showed that compounds similar to this compound could significantly reduce cell death induced by oxidative stress agents like menadione. The viability assays indicated that these compounds activate protective cellular pathways, further supporting their potential therapeutic applications .
Q & A
Basic Question: What are the standard synthetic routes for preparing N-mesityl-2-(methylamino)acetamide hydrochloride?
The synthesis typically involves multi-step reactions starting with mesitylene derivatives and chloroacetamide precursors. A common approach includes:
- Step 1 : Reaction of mesitylamine with chloroacetyl chloride under inert conditions to form the intermediate amide.
- Step 2 : Methylamine introduction via nucleophilic substitution, followed by HCl treatment to yield the hydrochloride salt .
- Critical Parameters : Temperature control (0–5°C during exothermic steps), pH adjustment for optimal salt formation, and purification via recrystallization using ethanol/water mixtures .
Advanced Question: How can researchers address low yield in the final hydrochloride salt formation?
Low yields often arise from incomplete protonation or competing side reactions. Methodological solutions include:
- Optimized Stoichiometry : Use a 1.2:1 molar ratio of HCl to freebase to ensure complete salt formation without excess acid degradation.
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reduce byproduct formation .
- In-line Monitoring : Employ real-time pH and conductivity sensors to track reaction progress and terminate at optimal endpoints .
Basic Question: What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the presence of mesityl aromatic protons (δ 6.8–7.2 ppm) and methylamino protons (δ 2.3–2.7 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks at m/z 265.12 (M+H) for the freebase and isotopic patterns consistent with Cl in the hydrochloride form .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks critical for stability studies .
Advanced Question: How should researchers resolve discrepancies in purity assessments between HPLC and NMR?
Contradictions may arise from:
- HPLC Artifacts : Column interactions with ionic hydrochloride forms can skew retention times. Use ion-pair reagents (e.g., tetrabutylammonium bromide) to improve accuracy .
- NMR Solvent Effects : Deuterated DMSO may solubilize impurities undetected in HPLC. Cross-validate with TLC (silica gel, chloroform:methanol 9:1) for secondary confirmation .
Basic Question: What are the solubility profiles of this compound in common solvents?
- High Solubility : Water (>50 mg/mL at 25°C) due to ionic hydrochloride interactions .
- Moderate Solubility : Ethanol (20–30 mg/mL), methanol (15–25 mg/mL) .
- Low Solubility : Non-polar solvents (e.g., hexane, <1 mg/mL), critical for formulation in aqueous-based assays .
Advanced Question: What biological targets and mechanisms are hypothesized for this compound?
- Enzyme Inhibition : Structural analogs inhibit acetylcholinesterase (IC ~5 µM) via competitive binding to the catalytic triad .
- Receptor Interactions : The mesityl group may enhance affinity for G protein-coupled receptors (GPCRs), particularly adrenergic subtypes, as seen in fluorophenyl analogs .
- Pathway Modulation : Preliminary data suggest interference with MAPK signaling, validated via Western blotting in HEK293 cells .
Basic Question: How should the compound be stored to ensure long-term stability?
- Conditions : Airtight containers under nitrogen, −20°C, protected from light.
- Stability Data : No degradation observed over 12 months at −20°C (HPLC purity >98%), but room temperature storage leads to 5% decomposition within 3 months .
Advanced Question: How can researchers reconcile conflicting toxicity data in early studies?
Discrepancies in cytotoxicity assays (e.g., LD variations in murine models) may stem from:
- Impurity Batches : Residual solvents (e.g., dichloromethane) in early syntheses can skew results. Implement GC-MS for solvent residue profiling .
- Assay Sensitivity : Use orthogonal methods (e.g., MTT, ATP luminescence) to cross-validate cell viability data .
Basic Question: What are the key spectroscopic markers for quality control?
- FT-IR : Amide C=O stretch at 1650–1680 cm, N–H bend at 1550–1580 cm .
- UV-Vis : λ at 275 nm (π→π* transition in mesityl group) with ε ≈ 4500 L·mol·cm .
Advanced Question: What strategies mitigate aggregation in aqueous solutions during bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
